6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of hydrazine derivatives with nitrophenyl-substituted cyclohexadienone compounds. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro-substituted cyclohexadienone derivatives.
Reduction: Formation of amine-substituted cyclohexadienone derivatives.
Substitution: Formation of various substituted hydrazinylidene derivatives.
Scientific Research Applications
6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form covalent bonds with nucleophilic sites on biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but lacks the cyclohexadienone moiety.
6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one: Similar structure with different substituents.
Uniqueness
6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its combination of a nitrophenyl group and a hydrazinylidene moiety attached to a cyclohexadienone ring
Properties
CAS No. |
61340-33-8 |
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Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
5-hydroxy-2-[(4-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-10-5-6-12(11(7-10)13(18)19)15-14-8-1-3-9(4-2-8)16(20)21/h1-7,17H,(H,18,19) |
InChI Key |
XTLVRVRKSCSTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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